9,10-Dibutoxyanthracene
Overview
Description
9,10-Dibutoxyanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of butoxy groups at the 9 and 10 positions of the anthracene core. It is known for its favorable optical properties and is commonly used as an electron transfer sensitizer in photopolymerization processes .
Mechanism of Action
Target of Action
The primary target of 9,10-Dibutoxyanthracene is the oxygen present in the air . This compound is commonly used as an electron transfer sensitizer for photopolymerization due to its favorable optical properties .
Mode of Action
The interaction of This compound with its target, oxygen, results in the production of an endoperoxide species . This reaction is facilitated by the compound’s ability to absorb UV light, particularly in the region of 360–400 nm .
Biochemical Pathways
The interaction of This compound with oxygen leads to the formation of endoperoxides . This process is part of a broader biochemical pathway involving the oxidation of aromatic hydrocarbon compounds by singlet oxygen . The type of substituent, or the presence or absence of a substituent, is known to influence the reactivity .
Result of Action
The action of This compound results in the formation of an endoperoxide species . A secondary decomposition product is also formed during the photodecomposition of the endoperoxide species . These findings suggest that this compound can be used as a photo-induced oxygen scavenger .
Action Environment
The action of This compound is influenced by environmental factors such as light and oxygen levels. Its unique absorption zone of long UV wavelengths over 400 nm makes it potentially useful as a UVA absorber . Furthermore, its reactivity with oxygen suggests that its efficacy and stability may be affected by the presence and concentration of oxygen in its environment .
Biochemical Analysis
Biochemical Properties
9,10-Dibutoxyanthracene has been found to produce an endoperoxide species upon reaction with the oxygen present in air This suggests that it may interact with various enzymes and proteins involved in oxidative processes
Molecular Mechanism
This compound’s mechanism of action is largely based on its photoreactivity. Upon exposure to light, it can produce an endoperoxide species through a reaction with oxygen This process may involve binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to decompose upon long-term irradiation . This suggests that its effects may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function. More in-depth in vitro or in vivo studies are needed to fully understand these temporal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibutoxyanthracene typically involves the reaction of anthraquinone with n-butyryl chloride in the presence of sodium hydroxide and sodium hydrosulfite. This reaction yields an intermediate, which is then reduced to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity.
Types of Reactions:
Photodegradation: The compound is known to degrade upon exposure to light, especially in the presence of air, resulting in secondary decomposition products.
Common Reagents and Conditions:
Oxidation: Singlet oxygen is a common reagent used in the oxidation of this compound.
Photodegradation: Light exposure in the presence of air facilitates the degradation process.
Major Products Formed:
Endoperoxides: Formed during the oxidation of this compound.
Secondary Decomposition Products: Result from the photodegradation of the endoperoxides.
Scientific Research Applications
9,10-Dibutoxyanthracene has several applications in scientific research:
Chemistry: It is used as an electron transfer sensitizer in photopolymerization due to its favorable optical properties.
Biology and Medicine: The compound’s ability to produce singlet oxygen upon light exposure makes it useful in studies related to photodynamic therapy.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits a high fluorescence quantum yield and has been used in similar applications as 9,10-Dibutoxyanthracene.
Uniqueness: this compound is unique due to its butoxy substituents, which impart distinct optical properties and reactivity compared to other 9,10-substituted anthracenes. Its ability to act as a photo-induced oxygen scavenger further distinguishes it from similar compounds .
Properties
IUPAC Name |
9,10-dibutoxyanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c1-3-5-15-23-21-17-11-7-9-13-19(17)22(24-16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGAOMUPSQGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621211 | |
Record name | 9,10-Dibutoxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76275-14-4 | |
Record name | 9,10-Dibutoxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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